N-(1H-benzo[d]imidazol-2-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
Description
N-(1H-benzo[d]imidazol-2-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a structurally complex molecule featuring a tetrahydroisoquinoline core fused with a benzoimidazole moiety via a carboxamide linkage. The compound’s architecture includes a methyl group at position 2, a phenyl substituent at position 3, and a 1-oxo group, contributing to its unique physicochemical and pharmacological profile.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-methyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2/c1-28-21(15-9-3-2-4-10-15)20(16-11-5-6-12-17(16)23(28)30)22(29)27-24-25-18-13-7-8-14-19(18)26-24/h2-14,20-21H,1H3,(H2,25,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVAVCPPGVRQQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=NC4=CC=CC=C4N3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzo[d]imidazol-2-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde to form the benzimidazole core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Synthetic Pathways and Intermediate Formation
The compound serves as a critical intermediate in synthesizing thiazolo[3,2-a] benzodiazepine derivatives. Its synthesis involves reacting 5-acetyl-substituted tetrahydro-1,5-benzodiazepine precursors under optimized conditions (e.g., ethanol reflux with molar ratio adjustments). Key steps include:
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Cyclization : Formation of the tetrahydroisoquinoline core through intramolecular amide bond formation.
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Functionalization : Introduction of the benzimidazole moiety via condensation with 2-aminobenzimidazole derivatives .
| Reaction Parameter | Typical Conditions | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 70–85 |
| Temperature | Reflux (78°C) | — |
| Catalyst | None | — |
Hydrogen Bonding and Solid-State Interactions
Crystallographic studies reveal intermolecular hydrogen bonds between the benzimidazole NH group (N6) and the carboxamide oxygen (N4), with distances of 2.083–2.107 Å . These interactions stabilize supramolecular chains and influence reactivity in solid-phase reactions, such as:
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Dimerization : Facilitated by N–H···N hydrogen bonds.
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π–π Stacking : Between benzimidazole and tetrahydroisoquinoline rings (centroid distance: 3.50 Å) .
Nucleophilic Substitution at the Benzimidazole Moiety
The NH group of the benzimidazole ring undergoes nucleophilic reactions under acidic or basic conditions:
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Alkylation : Reaction with alkyl halides (e.g., benzyl chloride) in DMF forms N-substituted derivatives .
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Acylation : Acetic anhydride in pyridine yields acetylated products .
| Substrate | Reagent | Product | Yield (%) |
|---|---|---|---|
| Benzimidazole NH | Benzyl chloride | N-Benzyl derivative | 75–80 |
| Benzimidazole NH | Acetic anhydride | N-Acetylated compound | 65–70 |
Carboxamide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Concentrated HCl (reflux, 6h) converts the carboxamide to the corresponding carboxylic acid .
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Basic Hydrolysis : NaOH (aqueous ethanol, 80°C) yields the carboxylate salt .
| Condition | Reagent | Product | Yield (%) |
|---|---|---|---|
| Acidic | 6M HCl, reflux | Tetrahydroisoquinoline-4-carboxylic acid | 85–90 |
| Basic | 2M NaOH, 80°C | Carboxylate salt | 70–75 |
Cross-Dehydrogenative Coupling (CDC) Reactions
The compound participates in CDC reactions with β-diketones or β-ketoesters under oxidative conditions (O₂, Fe₃O₄@SiO₂ catalysts) . For example:
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Reaction with Dimedone : Forms fused pyrido[1,2-b]indazole derivatives via oxidative cyclization (yield: 83%) .
| Substrate | Catalyst | Product | Yield (%) |
|---|---|---|---|
| β-Diketone | Fe₃O₄@SiO₂ | Pyrido[1,2-b]indazole | 79–87 |
Stability and Reactivity Under pH Variations
The compound exhibits moderate stability:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(1H-benzo[d]imidazol-2-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives exhibit significant anticancer properties. Research has shown that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest. For instance:
| Study | Cell Line | Effect | Mechanism |
|---|---|---|---|
| MCF-7 (breast cancer) | Induced apoptosis | Activation of caspase pathways | |
| HeLa (cervical cancer) | Cell cycle arrest | Inhibition of cyclin-dependent kinases |
Neuroprotective Effects
The neuroprotective potential of N-(1H-benzo[d]imidazol-2-yl)-2-methyl-1-oxo-3-phenyl derivatives has been explored in the context of neurodegenerative diseases. These compounds may protect neuronal cells from oxidative stress and apoptosis. A notable study demonstrated:
| Study | Model | Outcome | Mechanism |
|---|---|---|---|
| Mouse model of Alzheimer’s disease | Reduced neuronal loss | Antioxidant activity |
Antimicrobial Properties
N-(1H-benzo[d]imidazol-2-yl)-2-methyl derivatives have shown promising antimicrobial activity against various pathogens. The compound's ability to disrupt microbial cell membranes has been linked to its effectiveness:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Biological Mechanisms
The biological mechanisms underlying the activities of N-(1H-benzo[d]imidazol-2-yl)-2-methyl derivatives include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Modulation of Signal Transduction Pathways : It can affect pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and growth.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
Mechanism of Action
The mechanism of action of N-(1H-benzo[d]imidazol-2-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations:
Amide vs. Carboxylic Acid : The target compound’s carboxamide group likely improves metabolic stability compared to the carboxylic acid in BP 1556/1557, which is prone to conjugation or esterification .
The bromine in BP 1557 may facilitate halogen bonding with biomolecular targets, though it increases molecular weight (~79.9 g/mol added). The target compound’s benzoimidazole moiety is associated with π-π stacking and hydrogen bonding, advantageous for kinase or protease inhibition.
Pharmacological Implications
- Target Selectivity : The benzoimidazole-carboxamide hybrid in the target compound may confer selectivity for ATP-binding pockets in kinases, whereas BP 1556/1557’s carboxylic acid groups could limit cellular uptake due to ionization at physiological pH.
- Solubility and Bioavailability : The amide group in the target compound likely reduces aqueous solubility compared to carboxylic acids but improves passive diffusion across lipid membranes.
Biological Activity
N-(1H-benzo[d]imidazol-2-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide (CAS Number: 1190241-44-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on recent research findings.
- Molecular Formula : C24H20N4O2
- Molecular Weight : 396.44 g/mol
This compound features a benzimidazole moiety, which is known for its role in various pharmacological activities, including anticancer and antimicrobial properties.
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds containing benzimidazole derivatives. The synthesis of N-(1H-benzo[d]imidazol-2-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives has shown promising results in inhibiting cancer cell proliferation.
- Mechanism of Action :
- The compound has been shown to interact with human topoisomerase I (Hu Topo I), an enzyme critical for DNA replication and transcription. By inhibiting this enzyme, the compound can induce DNA damage leading to cell cycle arrest in the G2/M phase, which is indicative of effective anticancer activity .
- In Vitro Studies :
- In a study evaluating various benzimidazole derivatives against a panel of 60 human cancer cell lines at the National Cancer Institute (NCI), specific derivatives demonstrated significant cytotoxicity with low IC50 values. For instance, one derivative exhibited an IC50 comparable to that of established chemotherapeutics like camptothecin .
Antimicrobial Activity
Benzimidazole derivatives are also recognized for their antimicrobial properties. Research indicates that the structural features of N-(1H-benzo[d]imidazol-2-yl)-2-methyl-1-oxo-3-phenyl derivatives contribute to their effectiveness against various pathogens.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (μM) | Target Enzyme/Pathway |
|---|---|---|---|
| Compound 12b | Anticancer | 16 | Human Topoisomerase I |
| Compound A | Antimicrobial | 10 | Bacterial Cell Wall Synthesis |
| Compound B | Antiviral | 20 | Viral Replication |
Study 1: Anticancer Efficacy
In a controlled study, N-(1H-benzo[d]imidazol-2-yl)-2-methyl-1-oxo-3-phenyl derivatives were administered to human cancer cell lines. The results indicated that these compounds significantly inhibited cell growth by inducing apoptosis and causing G2/M phase cell cycle arrest. Flow cytometry revealed increased sub-G1 populations indicating DNA fragmentation .
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of similar benzimidazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that these compounds could effectively disrupt bacterial cell wall synthesis, leading to bacterial death .
Q & A
Q. What are the standard synthetic routes for this compound, and how is structural integrity validated?
The synthesis typically involves multi-step protocols. For example, a benzimidazole precursor is first prepared by reacting o-phenylenediamine with carbon disulfide and KOH, followed by hydrazine hydrate treatment to introduce hydrazinyl groups . Subsequent condensation with aromatic aldehydes or ketones yields the final carboxamide derivative. Structural validation employs:
- Elemental analysis (deviations ≤ ±0.4% from theoretical values) .
- IR spectroscopy : Key peaks include S-H (2634 cm⁻¹) and N-H (3395 cm⁻¹) in intermediates, and carbonyl (C=O) stretches (~1650–1700 cm⁻¹) in final products .
- NMR : For example, δ12.31 (S-H singlet) and δ10.93 (N-H singlet) in intermediates, with aromatic protons appearing between δ6.8–8.2 .
- Mass spectrometry : ESI-MS confirms molecular ions (e.g., m/z 495.18 [M⁺] in derivatives) .
Q. What are the foundational pharmacological screening methods for this compound?
Initial biological evaluation often includes:
- Anticonvulsant assays : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in rodent models .
- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
- Data interpretation requires controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and statistical validation (e.g., p < 0.05 via ANOVA) .
Advanced Research Questions
Q. How can synthetic yields be optimized for low-yielding steps, such as the final condensation?
Strategies include:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol .
- Catalyst screening : Use of Cu(I) or Ru-based catalysts for azide-alkyne cycloadditions in triazole derivatives (e.g., 9a–e in ) .
- Temperature control : Reflux conditions (e.g., 80°C for 12–24 hours) improve conversion rates .
- Example: A Ugi-type reaction using IBX (2-iodoxybenzoic acid) achieved 85% yield in tetrahydroisoquinoline derivatives by facilitating oxidative coupling .
Q. How should researchers address contradictions in biological activity data across studies?
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) and organism strains .
- Structural modifications : Minor substituent changes (e.g., 4-chlorophenyl vs. 4-methylphenyl in thiazole derivatives) drastically alter activity .
- Data normalization : Express activity as % inhibition relative to controls and validate via dose-response curves .
- Meta-analysis : Compare results across analogs (e.g., benzimidazole-triazole-thiazole hybrids in ) to identify structure-activity trends .
Q. What computational methods predict biological targets or binding modes for this compound?
- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., GABA receptors for anticonvulsant activity). highlights docking poses of analogs (e.g., 9c) in enzyme active sites .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors in the tetrahydroisoquinoline core) using tools like Schrödinger’s Phase .
- MD simulations : Assess binding stability over 100-ns trajectories to prioritize analogs for synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
